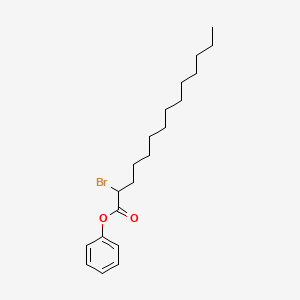
Phenyl 2-bromotetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 2-bromotetradecanoate is an organic compound with the molecular formula C20H31BrO2. It is a brominated ester, which means it contains a bromine atom attached to a long-chain fatty acid ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl 2-bromotetradecanoate can be synthesized through the esterification of 2-bromotetradecanoic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phenyl 2-bromotetradecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Nucleophilic Substitution: Phenyl 2-hydroxytetradecanoate, phenyl 2-aminotetradecanoate.
Reduction: Phenyl 2-bromotetradecanol.
Oxidation: Phenyl 2-bromotetradecanoic acid derivatives.
Scientific Research Applications
Phenyl 2-bromotetradecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in the preparation of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenyl 2-bromotetradecanoate involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can participate in reduction and oxidation reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Phenyl 2-bromotetradecanoate can be compared with other brominated esters and long-chain fatty acid derivatives:
Phenyl 2-bromododecanoate: Similar structure but with a shorter carbon chain.
Phenyl 2-bromohexadecanoate: Similar structure but with a longer carbon chain.
Phenyl 2-chlorotetradecanoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to its specific chain length and the presence of a bromine atom, which imparts distinct reactivity and properties compared to other halogenated esters.
Properties
CAS No. |
304016-67-9 |
|---|---|
Molecular Formula |
C20H31BrO2 |
Molecular Weight |
383.4 g/mol |
IUPAC Name |
phenyl 2-bromotetradecanoate |
InChI |
InChI=1S/C20H31BrO2/c1-2-3-4-5-6-7-8-9-10-14-17-19(21)20(22)23-18-15-12-11-13-16-18/h11-13,15-16,19H,2-10,14,17H2,1H3 |
InChI Key |
ZOLXSSDSQHKIQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)OC1=CC=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






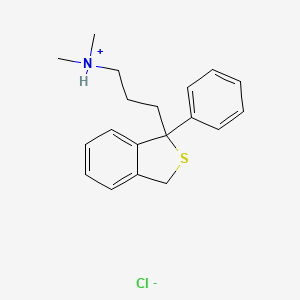
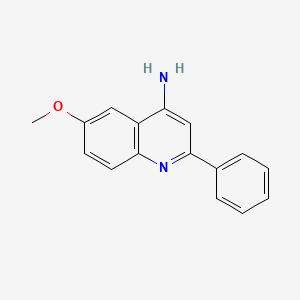

![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)
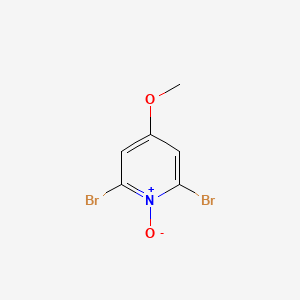
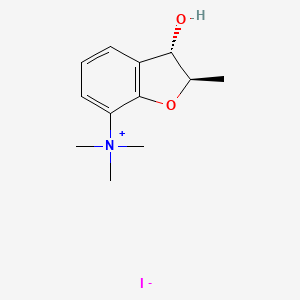
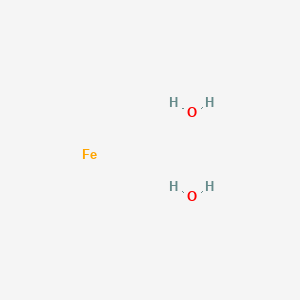
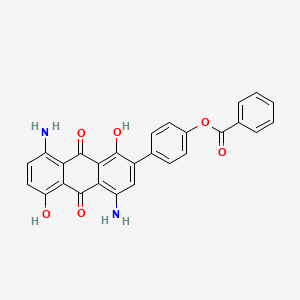
![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)
